molecular formula C13H20ClNO2 B2487715 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2089255-60-5

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2487715
M. Wt: 257.76
InChI Key: PEODEIZULKEQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a multistep process starting from 3,4-dimethoxy phenethylamine. This process includes acylation, Bischler-Napieralski reaction, reduction, and finally, salt formation with muriatic acid. The overall yield reported is 41.1%, indicating a moderately efficient synthesis process (Lin Xi, 2011).

Molecular Structure Analysis

The molecular structure and stereochemistry of the compound have been characterized using techniques such as IR and 1H NMR, providing detailed insight into its chemical makeup. Additionally, studies on similar compounds have shown the importance of the stereochemistry on their biological activities, underscoring the relevance of molecular structure analysis in understanding the compound's properties and potential applications (R. Gitto et al., 2010).

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for its potential analgesic and anti-inflammatory effects. In studies, it demonstrated a pronounced anti-inflammatory effect, surpassing that of diclofenac sodium. This compound also showed significant analgesic activity, indicating its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Local Anesthetic Activity

Research on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including compounds similar to 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, revealed high local anesthetic activity in rabbit eyes. These compounds, in certain concentrations, were found to be more effective than lidocaine, a commonly used local anesthetic (Azamatov et al., 2023).

Anticonvulsant Properties

A study on the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, related to 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, has identified compounds with significant anticonvulsant activity. This includes a molecule that demonstrated notable effectiveness in preventing seizures in animal models of epilepsy (Gitto et al., 2010).

Synthesis and Stereochemistry

Research has been conducted on the synthesis and stereochemistry of similar compounds, such as 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline. This includes studies on the resolution and determination of the absolute configurations of optical antipodes, providing insights into their biological activity (Mondeshka et al., 1992).

Antiglioma Agents

In the search for effective antiglioma agents, novel tetrahydroisoquinoline (THI) analogs, which are structurally related to 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been synthesized and evaluated. Certain analogs displayed improved potency and selectivity against rat glioma cells, highlighting the potential of these compounds in cancer treatment (Patil et al., 2010).

P-glycoprotein (P-gp) Activity

Studies have explored the use of 6,7-Dimethoxytetrahydroisoquinoline derivatives in modulating P-glycoprotein (P-gp) efflux pump activity. These investigations aim to separate P-gp activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents, potentially contributing to the development of selective P-gp modulators (Pati et al., 2015).

Safety And Hazards

  • Storage Class Code : 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials)

Future Directions

Research on 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could explore its potential applications in drug development, given its isoquinoline scaffold and diverse biological activity . Further studies may investigate its pharmacological properties and potential therapeutic uses.

properties

IUPAC Name

6,7-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13;/h7-8,14H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEODEIZULKEQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.